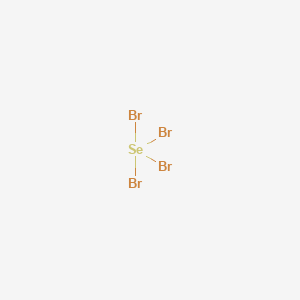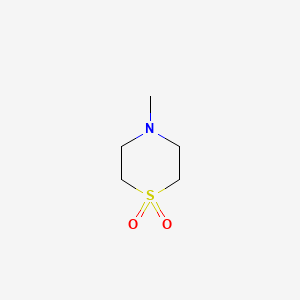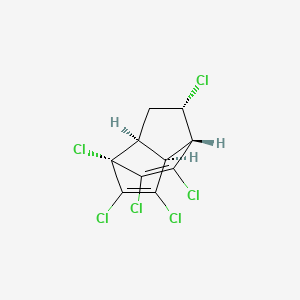
Selenium tetrabromide
Overview
Description
Selenium tetrabromide is an inorganic compound with the chemical formula SeBr₄. It is a selenium (IV) bromide and is known for its unique properties and applications in various fields. The compound exists in two polymorphs: the trigonal, black α-SeBr₄, and the monoclinic, orange-reddish β-SeBr₄ . Both polymorphs feature tetrameric cubane-like Se₄Br₁₆ units but differ in their arrangement .
Preparation Methods
Selenium tetrabromide can be synthesized by reacting elemental selenium with bromine. The reaction is typically carried out in a carbon disulfide solution, where finely crystalline yellow this compound separates out . The reaction can be represented as:
Se+2Br2→SeBr4
In industrial settings, this compound is prepared by mixing elemental bromine and selenium under controlled conditions to ensure the stability of the compound .
Chemical Reactions Analysis
Selenium tetrabromide undergoes several types of chemical reactions, including:
- Decomposition: In the gas phase, this compound decomposes into selenium monobromide and bromine .
2SeBr4→Se2Br2+3Br2
Hydrolysis: When exposed to water, this compound decomposes to form selenous acid and hydrobromic acid .SeBr4+3H2O→H2SeO3+4HBr
Solubility: It dissolves in carbon disulfide, chloroform, and ethyl bromide but decomposes in water.
Scientific Research Applications
Selenium tetrabromide has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of selenium tetrabromide involves its ability to undergo various chemical reactions, such as decomposition and hydrolysis, which release selenium and bromine ions. These ions can interact with other molecules and participate in redox reactions, influencing various biological and chemical processes .
Comparison with Similar Compounds
Selenium tetrabromide can be compared with other selenium halides, such as selenium tetrachloride (SeCl₄) and selenium tetrafluoride (SeF₄):
Selenium Tetrachloride (SeCl₄): Similar to this compound, selenium tetrachloride undergoes hydrolysis to form selenous acid and hydrochloric acid.
Selenium Tetrafluoride (SeF₄): This compound is more stable than this compound and is used in different applications, such as in the synthesis of fluorinated organic compounds.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
InChI |
InChI=1S/Br4Se/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZBGAODFEJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SeBr4, Br4Se | |
| Record name | selenium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064871 | |
| Record name | Selenium tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-65-3 | |
| Record name | Selenium bromide (SeBr4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenium tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium bromide (SeBr4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenium tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Selenium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENIUM TETRABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O54YXR180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















